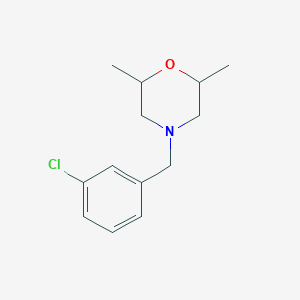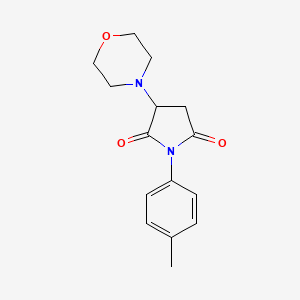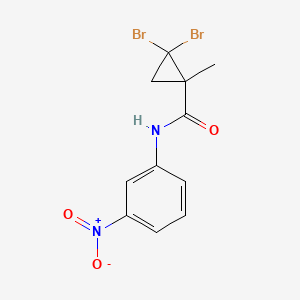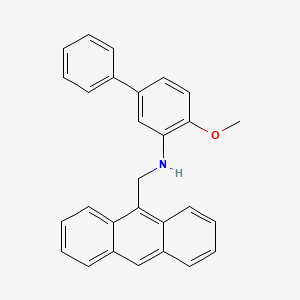![molecular formula C25H19N3O B5172973 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes.
作用机制
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to have high potency and selectivity for PARP enzymes, leading to a strong inhibition of DNA repair. This results in the accumulation of DNA damage, which triggers cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is its high potency and selectivity for PARP enzymes, which makes it a promising candidate for cancer therapy. However, its high potency also poses a challenge in determining the optimal dose for treatment. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has a short half-life, which may limit its effectiveness in vivo.
未来方向
1. Combination therapy: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying optimal combinations for different cancer types.
2. Biomarker identification: Biomarkers can be used to predict which patients are most likely to respond to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide treatment. Future research could focus on identifying biomarkers for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide sensitivity.
3. Development of more potent PARP inhibitors: While N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is highly potent, there is still room for improvement. Future research could focus on developing even more potent PARP inhibitors.
4. Clinical trials in specific cancer types: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has shown promising results in various cancers, but more research is needed to determine its effectiveness in specific cancer types.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes. Future research could focus on identifying optimal combinations, biomarkers, and more potent PARP inhibitors, as well as conducting clinical trials in specific cancer types.
合成方法
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methyl-1-naphthoic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with 4-(1H-benzimidazol-2-yl)aniline to obtain the intermediate product, which is then further reacted with N-methylpyrrolidinone to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide.
科学研究应用
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has demonstrated superior efficacy compared to other PARP inhibitors. Clinical trials have shown promising results in patients with advanced cancers, including those with BRCA mutations.
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-10-15-21(20-7-3-2-6-19(16)20)25(29)26-18-13-11-17(12-14-18)24-27-22-8-4-5-9-23(22)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUUFUASOGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)